![molecular formula C18H15N5O2 B7783462 8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7783462.png)
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Wirkmechanismus
The mechanism of action of 8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity
Vergleich Mit ähnlichen Verbindungen
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Caffeine: Known for its stimulant effects, caffeine has a different mechanism of action compared to this compound.
Aspirin: Used as an anti-inflammatory agent, aspirin has distinct chemical properties and applications.
Eigenschaften
IUPAC Name |
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-10-7-13-14(8-12(10)19)21-16-15(20-13)17(24)23(18(25)22-16)9-11-5-3-2-4-6-11/h2-8H,9,19H2,1H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJTYVQFSDEEIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC3=NC(=O)N(C(=O)C3=N2)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1N)NC3=NC(=O)N(C(=O)C3=N2)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
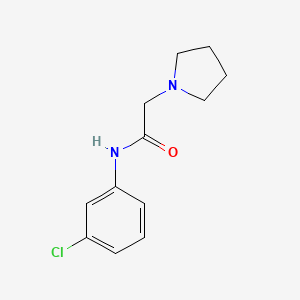
![methyl 1-{[3-(pentafluorophenoxy)phenyl]carbamoyl}-D-prolinate](/img/structure/B7783382.png)
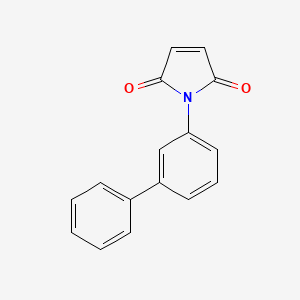
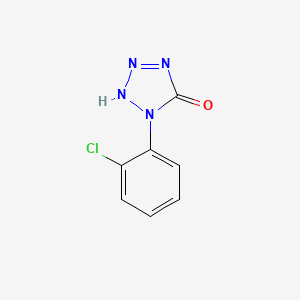
![[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B7783404.png)
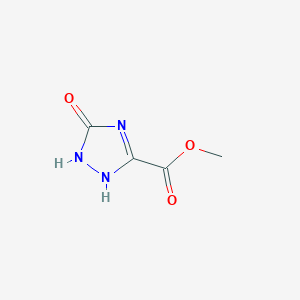
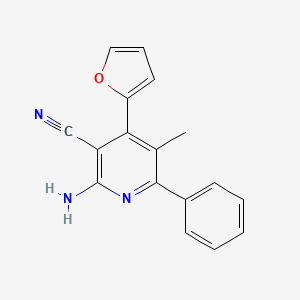
![tert-butyl N-[5-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B7783442.png)
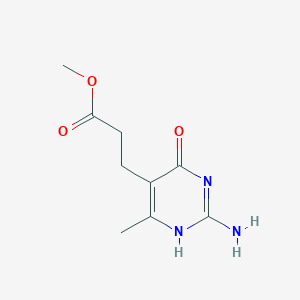
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B7783453.png)
![1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]piperidine-4-carboxylic acid](/img/structure/B7783460.png)
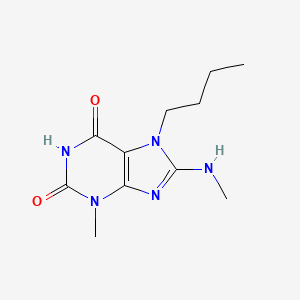
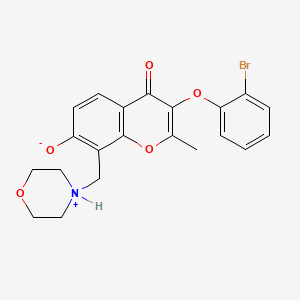
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7783478.png)
